Cas no 35700-26-6 (Prost-13-en-1-oic acid,11,15-dihydroxy-15-methyl-9-oxo-, (11a,13E,15S)- (9CI))

Prost-13-en-1-oic acid,11,15-dihydroxy-15-methyl-9-oxo-, (11a,13E,15S)- (9CI) structure
35700-26-6 structure
商品名:Prost-13-en-1-oic acid,11,15-dihydroxy-15-methyl-9-oxo-, (11a,13E,15S)- (9CI)
CAS番号:35700-26-6
MF:C21H36O5
メガワット:368.50800
CID:310607
PubChem ID:5283057

Prost-13-en-1-oic acid,11,15-dihydroxy-15-methyl-9-oxo-, (11a,13E,15S)- (9CI) 化学的及び物理的性質

名前と識別子

    • Prost-13-en-1-oic acid,11,15-dihydroxy-15-methyl-9-oxo-, (11a,13E,15S)- (9CI)
    • 15(S)-15-methyl Prostaglandin E1
    • 9-OXO-11ALPHA,15S-DIHYDROXY-15-METHYL-PROST-13E-EN-1-OIC ACID
    • OMNFCPCBKCERJP-XBZFKEOQSA-N
    • Prost-13-en-1-oic acid,11,15-dihydroxy-15-methyl-9-oxo-,(11a,13e,15s)-(9ci)
    • HMS3648D09
    • CHEBI:182984
    • SR-01000946409-1
    • 15-methyl-15S-Prostaglandin E1
    • 15(S)-15-Methylprostaglandin E1
    • LMFA03010056
    • SCHEMBL11069521
    • 9-Oxo-11.alpha.,15S-dihydroxy-15-methylprost-13E-en-1-oic acid
    • 9-oxo-11R,15S-dihydroxy-15-methyl-13E-prostaenoic acid
    • SR-01000946409
    • PD021164
    • DTXSID701148567
    • 35700-26-6
    • Prost-13-en-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, (11alpha,13E,15S)-
    • 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid
    • 15-methyl-15S-PGE1
    • 15(2)-15 methyl PGE(1)
    • 15-Methylprostaglandin E1
    • DB-222484
    • Prost-13-en-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, (11I+/-,13E,15S)-
    • CS-0064338
    • HY-114792
    • (11Alpha,13e,15s)-11,15-dihydroxy-15-methyl-9-oxo-prost-13-en-1-oic acid
    • インチ: InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h12,14,16-17,19,23,26H,3-11,13,15H2,1-2H3,(H,24,25)/b14-12+/t16-,17-,19-,21+/m1/s1
    • InChIKey: OMNFCPCBKCERJP-XBZFKEOQSA-N
    • ほほえんだ: CCCCC[C@@](C)(/C=C/[C@@H]1[C@@H](CCCCCCC(=O)O)C(=O)C[C@H]1O)O

計算された属性

  • せいみつぶんしりょう: 368.25600
  • どういたいしつりょう: 368.256274
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 13
  • 複雑さ: 473
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 94.8
  • 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

  • 密度みつど: 1.118
  • ふってん: 534.9°Cat760mmHg
  • フラッシュポイント: 291.4°C
  • 屈折率: 1.543
  • PSA: 94.83000
  • LogP: 3.86520

Prost-13-en-1-oic acid,11,15-dihydroxy-15-methyl-9-oxo-, (11a,13E,15S)- (9CI) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-205038A-5 mg
15(S)-15-methyl Prostaglandin E
35700-26-6
5mg
¥3,339.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-205038A-5mg
15(S)-15-methyl Prostaglandin E
35700-26-6
5mg
¥3339.00 2023-09-05
1PlusChem
1P00C1BU-1mg
15(S)-15-Methyl prostaglandin E1
35700-26-6 ≥98%
1mg
$496.00 2025-02-25
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci21776-10mg
15(S)-15-methyl Prostaglandin E1
35700-26-6 98%
10mg
¥8800.00 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-205038-1mg
15(S)-15-methyl Prostaglandin E
35700-26-6
1mg
¥737.00 2023-09-05
A2B Chem LLC
AF60794-1mg
15(S)-15-METHYL PROSTAGLANDIN E1
35700-26-6 ≥98%
1mg
$525.00 2024-04-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci21776-5mg
15(S)-15-methyl Prostaglandin E1
35700-26-6 98%
5mg
¥5148.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci21776-1mg
15(S)-15-methyl Prostaglandin E1
35700-26-6 98%
1mg
¥1188.00 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-205038-1 mg
15(S)-15-methyl Prostaglandin E
35700-26-6
1mg
¥737.00 2023-07-11

Prost-13-en-1-oic acid,11,15-dihydroxy-15-methyl-9-oxo-, (11a,13E,15S)- (9CI) 関連文献

Prost-13-en-1-oic acid,11,15-dihydroxy-15-methyl-9-oxo-, (11a,13E,15S)- (9CI)に関する追加情報

Prost-13-en-1-oic acid,11,15-dihydroxy-15-methyl-9-oxo-, (11a,13E,15S)- (9CI) and CAS No. 35700-26-6: A Comprehensive Overview

Prost-13-en-1-oic acid,11,15-dihydroxy-15-methyl-9-oxo-, (11a,13E,15S)- (9CI), identified by the CAS number 35700-26-6, is a compound of significant interest in the field of chemical and biomedical research. This compound belongs to a class of molecules known for their intricate structural features and potential biological activities. The detailed nomenclature reflects its complex molecular framework, which includes multiple functional groups and stereochemical configurations. Understanding such compounds requires a deep dive into their chemical properties, synthesis methodologies, and emerging applications in various scientific domains.

The structure of Prost-13-en-1-oic acid,11,15-dihydroxy-15-methyl-9-oxo-, (11a,13E,15S)- (9CI) is characterized by a polyketide backbone with specific hydroxyl and methyl substituents. The stereochemistry at the 11a, 13E, and 15S positions is crucial for its biological activity, making it a subject of intense study in medicinal chemistry. The presence of a carboxylic acid group at the 1-position and an oxo group at the 9-position further enhances its reactivity and potential utility in synthetic chemistry.

In recent years, there has been growing interest in polyketides due to their diverse biological activities. Research has highlighted their role as precursors to various pharmacologically active compounds. The compound CAS No. 35700-26-6 is no exception and has been explored for its potential in developing novel therapeutic agents. Studies have demonstrated its efficacy in modulating inflammatory pathways and other biological processes relevant to human health.

The synthesis of Prost-13-en-1-oic acid,11,15-dihydroxy-15-methyl-9-oxo-, (11a,13E,15S)- (9CI) involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and enantiomeric purity. Advances in synthetic methodologies have enabled researchers to access complex structures more efficiently than ever before. Techniques such as asymmetric synthesis and biocatalysis have played pivotal roles in constructing the intricate framework of this compound.

One of the most compelling aspects of this compound is its potential application in drug discovery. The unique structural features of CAS No. 35700-26-6 make it a valuable scaffold for designing molecules with enhanced binding affinity and selectivity towards target enzymes or receptors. Recent studies have shown promising results when this compound was used as a lead structure in virtual screening campaigns aimed at identifying novel bioactive molecules.

The biological activity of Prost-13-en-1-oic acid,11,15-dihydroxy-15-methyl-9-oxo-, (11a,13E,15S)- (9CI) has been extensively investigated in various cellular and animal models. Research has revealed its ability to interact with multiple signaling pathways involved in inflammation and immune responses. These findings have opened up new avenues for developing therapeutic strategies against chronic inflammatory diseases and autoimmune disorders.

The role of stereochemistry in determining the biological activity of this compound cannot be overstated. The specific arrangement of functional groups at the 11a, 13E, and 15S positions influences its interactions with biological targets. This highlights the importance of understanding molecular conformation and configurational effects in drug design.

Synthetic chemists have developed innovative approaches to modify the structure of CAS No. 35700-26-6 to enhance its pharmacological properties. By introducing additional functional groups or altering existing ones, researchers can fine-tune the molecule's activity profile. These modifications often lead to compounds with improved solubility, bioavailability, and metabolic stability.

The use of computational tools has revolutionized the process of drug discovery by enabling rapid screening of large libraries of compounds for potential bioactivity. Virtual screening methods have been particularly useful in identifying promising candidates like Prost-13-en-1-oic acid,11,15-dihydroxy-15-methyl-9-oxo-, (11a,13E,15S)- (9CI). These tools allow researchers to predict how different molecules will interact with biological targets based on their structural features.

In conclusion, the compound identified by CAS No. 35700-26-6 represents a fascinating example of how complex molecular structures can be leveraged for therapeutic purposes. Its intricate framework and diverse functional groups make it a valuable asset in the quest for novel pharmaceuticals. Ongoing research continues to uncover new applications for this compound and related derivatives.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量